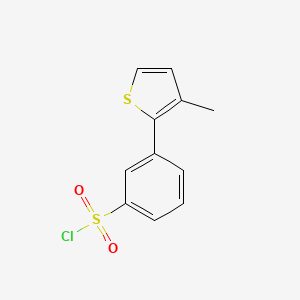

3-(3-Methylthiophen-2-yl)benzene-1-sulfonyl chloride

Overview

Description

3-(3-Methylthiophen-2-yl)benzene-1-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. . This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylthiophen-2-yl)benzene-1-sulfonyl chloride typically involves the reaction of 3-(3-Methylthiophen-2-yl)benzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-(3-Methylthiophen-2-yl)benzenesulfonic acid+Thionyl chloride→3-(3-Methylthiophen-2-yl)benzene-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylthiophen-2-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Oxidation: Oxidative reactions can convert the compound into sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or thiols.

Sulfonic acids: Formed through oxidation reactions.

Scientific Research Applications

3-(3-Methylthiophen-2-yl)benzene-1-sulfonyl chloride is utilized in various scientific research applications, including:

Organic Synthesis: Used as a reagent for introducing sulfonyl chloride groups into organic molecules, facilitating the synthesis of complex compounds.

Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.

Biological Studies: Used in the modification of biomolecules for studying biological processes and interactions.

Mechanism of Action

The mechanism of action of 3-(3-Methylthiophen-2-yl)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound reacts with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

Benzenesulfonyl chloride: A simpler analog without the thiophene ring.

Toluene-4-sulfonyl chloride: Contains a methyl group on the benzene ring instead of the thiophene ring.

Thiophene-2-sulfonyl chloride: Lacks the benzene ring and has the sulfonyl chloride group directly attached to the thiophene ring.

Uniqueness

3-(3-Methylthiophen-2-yl)benzene-1-sulfonyl chloride is unique due to the presence of both a thiophene ring and a benzene ring in its structure. This dual aromatic system imparts distinct reactivity and properties, making it a versatile reagent in organic synthesis.

Biological Activity

3-(3-Methylthiophen-2-yl)benzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, characterization, and biological activity, particularly focusing on its anticancer properties and other therapeutic potentials.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-methylthiophen-2-ol with chlorosulfonic acid or benzenesulfonyl chloride under controlled conditions. The resulting product can be characterized using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure.

- Fourier Transform Infrared (FTIR) Spectroscopy : Identifies functional groups present in the compound.

- Mass Spectrometry : Confirms molecular weight and structure.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in anticancer applications.

Anticancer Activity

A study evaluated the compound's efficacy against various cancer cell lines, including renal (UO-31), central nervous system (SNB-75), colon (HCT-116), and breast cancer (BT-549). The findings revealed moderate growth inhibition percentages (GI%) as follows:

| Cell Line | Growth Inhibition Percentage (GI%) |

|---|---|

| UO-31 | 10.83% |

| SNB-75 | 13.76% |

| HCT-116 | 17.37% |

| BT-549 | 17.64% |

These results suggest that the compound could serve as a lead molecule for developing new anticancer agents due to its ability to inhibit cell proliferation effectively .

The mechanism underlying the anticancer activity of this compound may involve:

- Inhibition of Tubulin Polymerization : The compound interacts with the colchicine binding site of tubulin, disrupting microtubule formation essential for cell division .

- Hydrogen Bonding Interactions : Docking studies indicate that the sulfonamide moiety forms hydrogen bonds with active sites in target proteins, enhancing its biological efficacy .

Additional Biological Activities

Beyond anticancer properties, compounds containing sulfonyl groups have been reported to exhibit various biological activities, including:

- Antibacterial and Antifungal Properties : Related sulfonamide compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens.

- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation, making them candidates for treating inflammatory diseases .

Case Study 1: Anticancer Evaluation

In a recent evaluation involving multiple sulfonamide derivatives, researchers found that compounds similar to this compound exhibited IC50 values ranging from 6 to 15 µM against various cancer cell lines, indicating significant cytotoxicity. This suggests that structural modifications can enhance biological activity and selectivity towards cancer cells .

Case Study 2: Antimicrobial Screening

Another study focused on synthesizing Schiff bases from sulfonyl chlorides showed promising antibacterial and antifungal activities. These compounds were tested against common pathogens, demonstrating effective inhibition at low concentrations, highlighting the versatility of sulfonamide derivatives in therapeutic applications .

Properties

IUPAC Name |

3-(3-methylthiophen-2-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO2S2/c1-8-5-6-15-11(8)9-3-2-4-10(7-9)16(12,13)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZSXDXGSPHHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=CC(=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.